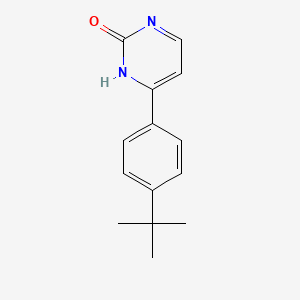
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, 4-(4-tert-butylphenyl)-2-pyrimidinol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a tert-butylphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine typically involves the reaction of 4-tert-butylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Scientific Research Applications
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)pyridine: This compound has a similar structure but lacks the hydroxyl group on the pyrimidine ring.
4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: This compound is used as a ligand in metallocene catalysts and has a different core structure.
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1159816-27-9 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(17)16-12/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
JCOFMKLZZBBPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




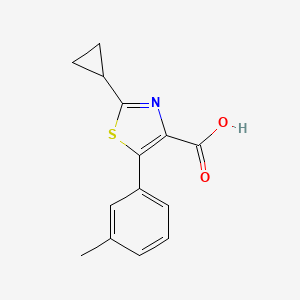
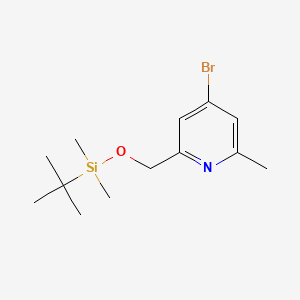
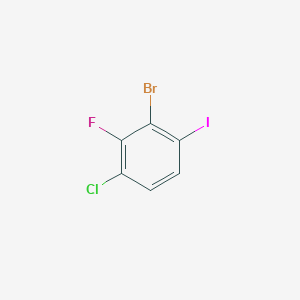


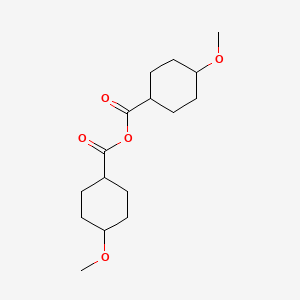
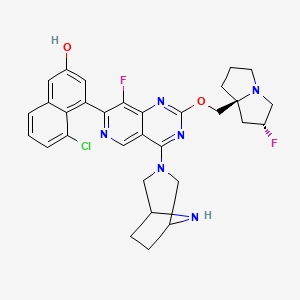
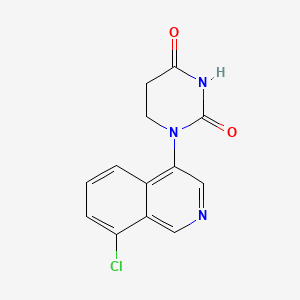
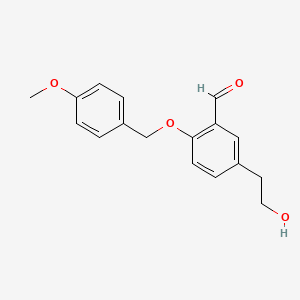
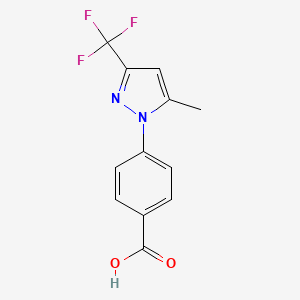
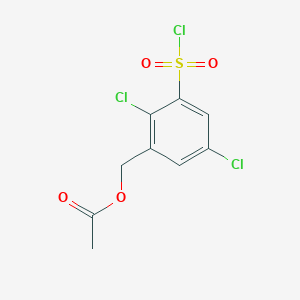
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
